1-(Tert-butyl) 4-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate
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Overview
Description
1-(Tert-butyl) 4-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate is a complex organic compound with a unique structure that includes a piperidine ring substituted with a tert-butyl group, a methyl group, and a 2-chloropyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl) 4-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and methyl groups. The final step involves the coupling of the 2-chloropyridinyl group to the piperidine ring. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl) 4-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloropyridinyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tetrahydrofuran.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(Tert-butyl) 4-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl) 4-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(Tert-butyl) 4-methyl 4-(6-methoxypyridin-2-yl)piperidine-1,4-dicarboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
Uniqueness
1-(Tert-butyl) 4-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate is unique due to the presence of the 2-chloropyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C17H23ClN2O4 |
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Molecular Weight |
354.8 g/mol |
IUPAC Name |
1-O-tert-butyl 4-O-methyl 4-(2-chloropyridin-4-yl)piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C17H23ClN2O4/c1-16(2,3)24-15(22)20-9-6-17(7-10-20,14(21)23-4)12-5-8-19-13(18)11-12/h5,8,11H,6-7,9-10H2,1-4H3 |
InChI Key |
NTRFOELEGDXOKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=NC=C2)Cl)C(=O)OC |
Origin of Product |
United States |
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